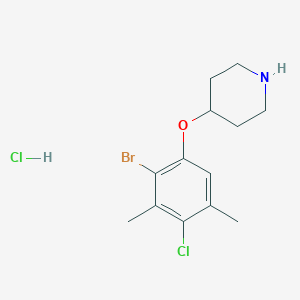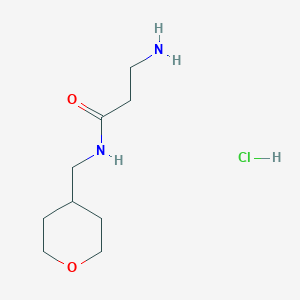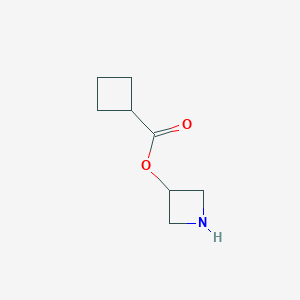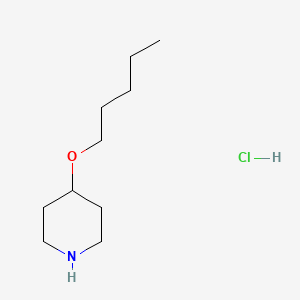![molecular formula C8H6F3N3 B1525357 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1190320-36-5](/img/structure/B1525357.png)
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine
Vue d'ensemble
Description
“6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine” is a chemical compound with the molecular formula C6H5F3N2 . It is a derivative of pyridine, which is a nitrogen-bearing heterocycle . Pyridine and its derivatives occupy an important position as a precious source of clinically useful agents in the field of medicinal chemistry research .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine”, is a topic of active research due to their importance in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .Molecular Structure Analysis
The molecular structure of “6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine” consists of a pyridine ring with a trifluoromethyl group attached to the 6th carbon and an amine group attached to the 3rd carbon . The average mass of the molecule is 162.113 Da .Applications De Recherche Scientifique
Agrochemicals
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine: derivatives are prominently used in the agrochemical industry. The trifluoromethyl group contributes to the biological activity of pesticides, making them more effective in protecting crops from pests. For instance, Fluazifop-butyl was the first derivative introduced to the market, and since then, over 20 new agrochemicals containing this motif have been named .
Pharmaceuticals
In the pharmaceutical sector, compounds with the trifluoromethylpyridine structure serve as key intermediates. They are part of several market-approved drugs and many more that are currently undergoing clinical trials. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to their efficacy .
Veterinary Medicine
Similar to their use in human pharmaceuticals, these derivatives are also utilized in veterinary medicine. Two veterinary products containing the trifluoromethylpyridine moiety have been approved for market, showcasing the versatility of this compound across different domains of health science .
Antimicrobial Agents
The fused pyrrolopyridine system, to which our compound belongs, is associated with antimicrobial activities. This makes it a candidate for developing new antimicrobial agents that could be used to treat various infections .
Anti-inflammatory and Analgesic Applications
The compound’s derivatives have shown potential in anti-inflammatory and analgesic applications. This suggests they could be developed into medications that alleviate pain and reduce inflammation .
Antitumor Activities
Research has indicated that derivatives of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine exhibit antitumor properties. This opens up possibilities for their use in cancer treatment, where they could play a role in inhibiting tumor growth or proliferation .
Propriétés
IUPAC Name |
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-2-1-4-5(12)3-13-7(4)14-6/h1-3H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYUCSOMDCBISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1525280.png)



![Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1525287.png)


![3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525293.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1525295.png)